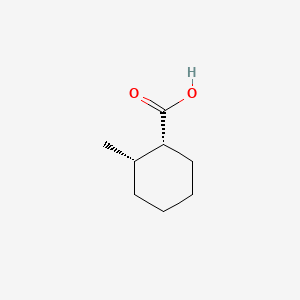

(1R,2S)-2-methylcyclohexane-1-carboxylic acid

CAS No.:

Cat. No.: VC15789506

Molecular Formula: C8H14O2

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14O2 |

|---|---|

| Molecular Weight | 142.20 g/mol |

| IUPAC Name | (1R,2S)-2-methylcyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C8H14O2/c1-6-4-2-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7+/m0/s1 |

| Standard InChI Key | VSKXJRZPVDLHFY-NKWVEPMBSA-N |

| Isomeric SMILES | C[C@H]1CCCC[C@H]1C(=O)O |

| Canonical SMILES | CC1CCCCC1C(=O)O |

Introduction

(1R,2S)-2-Methylcyclohexane-1-carboxylic acid is a stereoisomeric organic compound belonging to the family of cycloalkane carboxylic acids. It is characterized by a six-membered cyclohexane ring with a methyl group and a carboxylic acid functional group positioned at specific stereochemical configurations. This compound holds significance in organic chemistry due to its structural properties and potential applications in pharmaceuticals and material science.

Synthesis

The synthesis of (1R,2S)-2-methylcyclohexane-1-carboxylic acid typically involves:

-

Cyclization Reactions: Starting from linear precursors, cyclization forms the cyclohexane ring.

-

Functional Group Introduction: The methyl group and carboxylic acid are introduced through selective alkylation and oxidation reactions.

-

Chiral Resolution: Enantiomerically pure forms are obtained using chiral catalysts or separation techniques such as chromatography.

Characterization

Key analytical techniques used for structural confirmation include:

-

NMR Spectroscopy: Proton (H-NMR) and Carbon (C-NMR) spectra provide details about the hydrogen and carbon environments.

-

Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

-

Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands.

-

X-Ray Crystallography: Confirms stereochemistry and three-dimensional structure.

Pharmaceutical Applications

(1R,2S)-2-Methylcyclohexane-1-carboxylic acid is explored for its potential as an intermediate in drug synthesis. Its chiral nature makes it valuable in the development of enantiomerically pure drugs, which often exhibit improved efficacy and reduced side effects.

Material Science

The compound's rigid cyclic structure can be utilized in designing polymers or materials with specific mechanical or thermal properties.

Biological Activity

Studies on structurally similar compounds suggest that derivatives of cyclohexane carboxylic acids may exhibit:

-

Antimicrobial activity

-

Anti-inflammatory properties

-

Potential as enzyme inhibitors

Further research is required to evaluate the specific biological activities of (1R,2S)-2-methylcyclohexane-1-carboxylic acid.

Research Findings

Recent studies have highlighted the importance of stereochemical configurations in determining the reactivity and interaction of such compounds with biological systems:

-

Compounds with similar structures have been shown to bind selectively to target proteins due to their three-dimensional arrangements.

-

Advances in asymmetric synthesis have enabled cost-effective production of enantiomerically pure forms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume